(S,S)-Me-BI-DIME

描述

(S,S)-Me-BI-DIME is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in asymmetric synthesis and catalysis. The compound’s full name is (S,S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, and it is often used as a ligand in coordination chemistry.

准备方法

The synthesis of (S,S)-Me-BI-DIME typically involves several steps, starting from commercially available materials. One common method includes the following steps:

Synthesis of the Binaphthyl Core: The initial step involves the coupling of two naphthalene units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.

Introduction of Phosphine Groups: The next step is the introduction of diphenylphosphino groups at the 2,2’ positions of the binaphthyl core. This is usually done through a substitution reaction using chlorodiphenylphosphine.

Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S,S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.

化学反应分析

Asymmetric Suzuki-Miyaura Cross-Coupling

(S,S)-Me-BI-DIME enables palladium-catalyzed Suzuki-Miyaura couplings of sterically hindered substrates, forming tetra-ortho-substituted biaryls with high efficiency.

Key Applications and Data:

-

The ligand’s conformationally rigid structure prevents undesirable rotational isomerization, stabilizing the active Pd(II) monomer during transmetallation .

-

NaOtBu accelerates dissociation of Pd(II) dimers, enhancing reaction rates .

Rhodium-Catalyzed Asymmetric Hydroboration

This compound facilitates enantioselective hydroboration of α-arylenamides, yielding α-amino tertiary boronic esters.

Reaction Parameters:

| Substrate | Catalyst System | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| α-Arylenamide + (Bpin)₂ | Rh/(S)-Me-BI-DIME | ≤99 | 60–85 |

-

This method achieves high enantiocontrol for substrates with aromatic (e.g., methyl, trifluoromethyl) and aliphatic groups .

Asymmetric [3+2] Annulation Reactions

Derivatives of this compound serve as organocatalysts in asymmetric annulations, such as the synthesis of bicyclic imides.

Representative Example:

| Catalyst | Substrates | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| L11 | MBH carbonate + N-methylmaleimide | 93 | 94 |

Mechanistic Insights

-

Steric Hindrance Management : The tert-butyl and methyl groups on this compound create a bulky environment, favoring oxidative addition of hindered aryl halides .

-

Secondary Interactions : In hydroboration, the ligand’s chiral pocket directs boron attack to specific enamide faces, achieving high ee .

-

Catalytic Versatility : The ligand supports diverse transformations (C–C, C–B, C–Si bond formations) via tunable Pd intermediates .

Comparative Performance

| Reaction Type | Advantage Over Other Ligands | Reference |

|---|---|---|

| Suzuki-Miyaura | Tolerates o-disubstituted aryl chlorides | |

| Hydroboration | Higher enantioselectivity (vs. MOP ligands) | |

| Annulation | Broader substrate scope |

This compound’s rigid, chiral framework makes it indispensable for synthesizing sterically congested and enantiomerically enriched compounds. Its applications span pharmaceuticals, agrochemicals, and materials science, with ongoing research exploring its utility in C–H functionalization and multicomponent reactions.

科学研究应用

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- (S,S)-Me-BI-DIME has been shown to facilitate the coupling of ortho-disubstituted arylboronic acids with ortho-disubstituted aryl halides, yielding tetra-ortho-substituted biaryls with high efficiency. Notably, this reaction can produce biaryls with secondary alkyl substituents for the first time under strong basic conditions .

- The ligand's ability to provide excellent yields (up to 99%) and selectivity is attributed to its conformational rigidity, which minimizes conformational ambiguity during the reaction .

- Asymmetric Catalysis :

-

Synthesis of Antidepressants :

- Recent studies have highlighted the application of this compound in synthesizing various antidepressants through metal-catalyzed reactions. This includes the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as sertraline and fluoxetine, which are crucial in treating depression . The ligand's role in these syntheses demonstrates its versatility and importance in pharmaceutical development.

- C–N Cross-Coupling Reactions :

Case Study 1: Tetra-Ortho-Substituted Biaryls

A study demonstrated that using this compound as a ligand allowed for the successful coupling of various ortho-disubstituted arylboronic acids with aryl halides. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing the ligand's ability to handle sterically hindered substrates effectively .

Case Study 2: Antidepressant Synthesis

In a comprehensive review of metal-catalyzed syntheses over thirteen years, researchers reported that this compound was instrumental in synthesizing SSRIs through palladium-catalyzed cross-coupling methods. This application underscores the ligand's significance in producing complex pharmaceutical compounds efficiently and sustainably .

Comparative Data Table

| Application Area | Reaction Type | Yield (%) | Notable Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-Aryl Cross-Coupling | Up to 99% | High selectivity for sterically hindered substrates |

| Asymmetric Synthesis | Enantioselective Coupling | Varies | Challenges with enantioselectivity |

| Antidepressant Synthesis | C–N Cross-Coupling | Varies | Key intermediates for SSRIs |

| Metal-Catalyzed Reactions | Various Pharmaceutical Syntheses | Varies | Environmentally friendly pathways |

作用机制

The mechanism by which (S,S)-Me-BI-DIME exerts its effects is primarily through its role as a chiral ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The stereochemistry of the ligand influences the selectivity and efficiency of these reactions. The molecular targets and pathways involved depend on the specific metal-ligand complex and the reaction being catalyzed.

相似化合物的比较

(S,S)-Me-BI-DIME can be compared with other similar chiral ligands, such as (R,R)-Me-BI-DIME, BINAP, and DIPAMP. These compounds share similar structures and functions but differ in their stereochemistry and specific applications. For example:

(R,R)-Me-BI-DIME: The enantiomer of this compound, used in similar applications but with opposite stereochemistry.

BINAP: Another widely used chiral ligand with a similar binaphthyl core but different substituents.

DIPAMP: A chiral ligand with a different backbone structure, used in asymmetric hydrogenation reactions.

The uniqueness of this compound lies in its specific stereochemistry and its ability to form highly selective and efficient catalytic complexes.

生物活性

(S,S)-Me-BI-DIME is a P-chiral monophosphorus ligand that has garnered attention in the field of catalysis, particularly for its role in asymmetric synthesis. This compound is notable for its biological activity, which extends beyond its utility in chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid biaryl structure that enhances its steric properties. The compound's ability to coordinate with transition metals makes it valuable in various catalytic processes, especially in the Suzuki-Miyaura coupling reactions. Its unique configuration allows for effective enantioselectivity, which is crucial in synthesizing biologically active compounds.

Biological Activity Profiles

The biological activity of this compound can be categorized into several key areas:

- Catalytic Activity : The ligand has been successfully employed in asymmetric synthesis, facilitating the formation of chiral centers in organic molecules. For example, it has been used to synthesize chiral α-amino tertiary boronic esters with high enantioselectivity (up to 99% ee) through rhodium-catalyzed hydroboration reactions .

- Pharmacological Effects : Research indicates that compounds synthesized using this compound exhibit various pharmacological effects. The ligand's ability to enhance the reactivity of sterically hindered substrates allows for the development of new drugs with improved efficacy and selectivity.

- Mechanisms of Action : The ligand's interaction with palladium centers during catalysis suggests potential mechanisms that could influence biological pathways. Understanding these interactions can lead to insights into how this compound affects biological systems at a molecular level.

Case Studies

Several studies have highlighted the effectiveness of this compound in synthesizing biologically relevant compounds:

- Asymmetric Synthesis of Bioactive Molecules :

- Development of Anticancer Agents :

-

Evaluation of Toxicological Profiles :

- A comprehensive assessment was conducted to evaluate the toxicological profiles of compounds synthesized using this compound. The findings revealed that while some derivatives exhibited low toxicity, others demonstrated significant adverse effects, warranting further investigation into their safety profiles .

Data Table: Summary of Biological Activities

属性

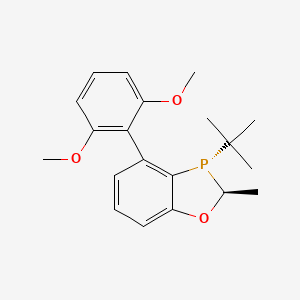

IUPAC Name |

(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVWXQBMRNEOBK-RKNYENMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。